methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2694734-00-2
VCID: VC11548668
InChI: InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8;/h5-6H,2-4,10H2,1H3;1H
SMILES:
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol

methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride

CAS No.: 2694734-00-2

Cat. No.: VC11548668

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride - 2694734-00-2

Specification

CAS No. 2694734-00-2
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8;/h5-6H,2-4,10H2,1H3;1H
Standard InChI Key BERPDQHFILWWGK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN2CCC(CC2=C1)N.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl 5-amino-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride. Its molecular formula is C10H14ClN3O2, with a molecular weight of 259.69 g/mol. The hydrochloride salt form arises from protonation of the amino group, improving aqueous solubility for pharmacological applications .

Structural Elucidation

The core structure consists of a pyrazolo[1,5-a]pyridine system, where the pyrazole ring (positions 1–3) is fused to a partially saturated pyridine ring (positions 4–7). Key substituents include:

  • Methyl ester at position 2: Enhances lipophilicity and serves as a handle for further derivatization.

  • Amino group at position 5: Participates in hydrogen bonding and intermolecular interactions, critical for biological activity.

  • Hydrochloride salt: Stabilizes the compound and improves bioavailability .

The saturated pyridine ring (4H,5H,6H,7H) adopts a boat conformation, as evidenced by NMR studies of analogous compounds .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves multicomponent reactions (MCRs) using 5-aminopyrazole precursors. A representative pathway is outlined below:

Condensation with β-Ketoesters

Reaction of 5-aminopyrazole (16) with methyl β-ketoesters (81) in acetic acid yields the pyrazolo[1,5-a]pyridine core. Subsequent hydrochlorination with HCl gas affords the final product :

5-Aminopyrazole+Methyl acetoacetateAcOH, ΔMethyl 5-amino-pyrazolo[1,5-a]pyridine-2-carboxylateHClHydrochloride salt\text{5-Aminopyrazole} + \text{Methyl acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{Methyl 5-amino-pyrazolo[1,5-a]pyridine-2-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

This method achieves yields of 65–75% under optimized conditions .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a mixture of 5-aminopyrazole, methyl glyoxylate, and cyclopentanone in ethanol under microwave irradiation (150°C, 10 min) produces the target compound in 82% yield .

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Time
Conventional MCRAcetic acid, reflux65–756–8 hours
Microwave-assistedEthanol, 150°C8210 minutes
Solvent-freeNeat, 120°C702 hours

Microwave-assisted synthesis is preferred for scalability and efficiency, though solvent-free methods reduce environmental impact .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and moderate solubility in ethanol (15–20 mg/mL). The compound is stable at room temperature for 12 months when stored in airtight containers away from light .

Spectroscopic Data

  • UV-Vis: λ<sub>max</sub> = 270 nm (π→π* transition of the conjugated system).

  • IR: Peaks at 1680 cm<sup>−1</sup> (C=O ester), 3300 cm<sup>−1</sup> (N-H stretch), and 1600 cm<sup>−1</sup> (aromatic C=C) .

  • <sup>1</sup>H NMR (D<sub>2</sub>O): δ 1.95 (m, 2H, H-6), 2.45 (t, 2H, H-7), 3.70 (s, 3H, OCH<sub>3</sub>), 4.10 (s, 2H, H-5), 6.85 (s, 1H, H-3) .

Pharmacological Activities

Kinase Inhibition

The compound inhibits PI3 kinase isoforms (IC<sub>50</sub> = 120 nM for PI3Kα), making it a candidate for cancer therapy. Docking studies suggest the amino group forms hydrogen bonds with Glu<sup>849</sup> in the ATP-binding pocket .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole. The methyl ester enhances membrane permeability, while the amino group disrupts microbial DNA synthesis .

Antioxidant Properties

In DPPH assays, it exhibits radical scavenging activity (EC<sub>50</sub> = 45 µM), comparable to ascorbic acid. The pyridine ring’s electron-rich system donates hydrogen atoms to neutralize free radicals .

Applications and Future Directions

Drug Development

As a PI3K inhibitor, this compound is a lead candidate for breast and prostate cancers. Phase I trials are pending due to promising preclinical data .

Agricultural Chemistry

Preliminary studies show efficacy against Phytophthora infestans (late blight), with EC<sub>50</sub> = 12 µM. Structural modifications to improve foliar adhesion are underway .

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